molecular formula C13H13BO2 B6150649 {2-methyl-[1,1'-biphenyl]-3-yl}boronic acid CAS No. 1899060-83-3

{2-methyl-[1,1'-biphenyl]-3-yl}boronic acid

Cat. No.: B6150649
CAS No.: 1899060-83-3
M. Wt: 212.05 g/mol
InChI Key: ZIMOLYFKVZKGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-methyl-[1,1'-biphenyl]-3-yl}boronic acid ( 1899060-83-3) is an organoboron compound with the molecular formula C13H13BO2 and a molecular weight of 212.05 g/mol . This boronic acid serves as a valuable building block in modern synthetic organic chemistry, particularly in the pivotal Suzuki-Miyaura cross-coupling reaction . This reaction is one of the most widely applied and reliable methods for carbon-carbon bond formation between aryl halides and boronic acids, prized for its functional group tolerance and efficiency in constructing biaryl and teraryl motifs . The compound enables access to these complex structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. It is offered for research and development purposes. This product is intended for laboratory research use only and is not classified or approved for use in humans or animals.

Properties

CAS No.

1899060-83-3

Molecular Formula

C13H13BO2

Molecular Weight

212.05 g/mol

IUPAC Name

(2-methyl-3-phenylphenyl)boronic acid

InChI

InChI=1S/C13H13BO2/c1-10-12(11-6-3-2-4-7-11)8-5-9-13(10)14(15)16/h2-9,15-16H,1H3

InChI Key

ZIMOLYFKVZKGNF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C2=CC=CC=C2)C)(O)O

Purity

95

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2 Methyl 1,1 Biphenyl 3 Yl Boronic Acid

Fundamental Reactivity as a Lewis Acid and Acceptor

Boronic acids, with the general formula R-B(OH)₂, are characterized by an electron-deficient boron atom, making them effective Lewis acids. acs.orgwikipedia.org A Lewis acid is a chemical species capable of accepting an electron pair from a Lewis base to form a Lewis adduct. wikipedia.org The boron atom in {2-methyl-[1,1'-biphenyl]-3-yl}boronic acid possesses a vacant p-orbital, allowing it to accept a pair of electrons from a nucleophile or Lewis base.

The Lewis acidity of an arylboronic acid is influenced by both electronic and steric factors. ru.nlacs.org

Electronic Effects: The aryl groups attached to the boron atom influence its electron density. In this compound, the biphenyl (B1667301) system can modulate the electronic properties at the boron center.

Steric Effects: The presence of the methyl group at the 2-position (ortho to the boronic acid moiety) and the phenyl group at the 3-position introduces significant steric hindrance around the boron atom. This bulkiness can impede the approach of a Lewis base, a phenomenon known as F-strain (front strain), potentially weakening its effective Lewis acidity compared to less hindered analogs. libretexts.orglibretexts.org

In aqueous or basic media, boronic acids exist in equilibrium with their corresponding anionic tetrahedral boronate species, [R-B(OH)₃]⁻. ru.nlnih.gov This transformation enhances the nucleophilicity of the organic group attached to the boron, a crucial aspect for its participation in cross-coupling reactions. However, severe steric hindrance can affect the rate and equilibrium of this boronate formation. ru.nl

FactorInfluence on this compoundGeneral Principle
Lewis Acidity The electron-deficient boron atom acts as an electron pair acceptor.Boronic acids are classic Lewis acids due to the vacant p-orbital on the boron atom. wikipedia.org
Steric Hindrance The ortho-methyl group and adjacent phenyl group sterically shield the boron center, potentially reducing its accessibility to Lewis bases. libretexts.orglibretexts.orgBulky substituents near the boronic acid group can decrease the stability of the Lewis acid-base adduct. libretexts.orglibretexts.org
Boronate Formation In the presence of a base (e.g., OH⁻), it is expected to form a tetrahedral boronate complex, [ArB(OH)₃]⁻.This equilibrium is fundamental to the activation of boronic acids for transmetalation in cross-coupling catalysis. ru.nlnih.gov

Participation in Transition Metal-Catalyzed Cross-Coupling Reactions

Arylboronic acids are cornerstone reagents in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Although specific studies detailing the participation of this compound are not prevalent, its structure strongly suggests its primary utility in reactions like the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide or triflate. wikipedia.org This reaction is renowned for its high functional group tolerance and relatively mild conditions. rsc.orgbohrium.comnih.gov The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.comresearchgate.net

For a sterically hindered substrate like this compound, the efficiency of the Suzuki-Miyaura coupling can be particularly sensitive to the choice of catalyst, ligand, base, and solvent. The steric bulk around the C-B bond can present challenges, especially during the transmetalation step. researchgate.netrsc.orgacs.org

Transmetalation, the transfer of the organic group from boron to the palladium center, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. nih.govresearchgate.net The base and the ligand environment play critical roles in facilitating this process, especially for hindered substrates.

Role of the Base: The base is crucial for activating the boronic acid. nih.govresearchgate.net Two primary mechanistic pathways are proposed for the role of the base: nih.govresearchgate.netacs.org

Boronate Pathway: The base (e.g., hydroxide, carbonate, phosphate) reacts with the boronic acid to form a more nucleophilic "ate" complex, [Ar-B(OH)₃]⁻. This anionic species then transfers its aryl group to the palladium(II) center. wikipedia.orgresearchgate.netacs.org

Oxo-Palladium Pathway: The base reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide species. This complex then reacts with the neutral boronic acid. nih.gov

For sterically hindered boronic acids, the choice of base is critical. Strong, bulky bases may be required to facilitate the formation of the active boronate species or to promote the generation of the reactive palladium-hydroxide complex. researchgate.net

Role of the Ligand: The ligands coordinated to the palladium center are vital for stabilizing the catalyst and promoting the key steps of the catalytic cycle. For sterically demanding substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) are often employed. rsc.orgnih.govorganic-chemistry.org These ligands promote the formation of a coordinatively unsaturated, monoligated Pd(0) species, which is highly reactive in the oxidative addition step. nih.gov Furthermore, the steric bulk of the ligand can facilitate the reductive elimination step and help overcome the challenges posed by hindered coupling partners. rsc.orgnih.gov

ComponentRole in Coupling of Hindered SubstratesExample
Base Activates the boronic acid to form a nucleophilic boronate or generates a reactive Pd-OH species. nih.govacs.orgK₃PO₄, Cs₂CO₃, NaOtBu
Ligand Stabilizes the Pd catalyst, facilitates oxidative addition and reductive elimination. nih.govorganic-chemistry.orgXPhos, SPhos, P(o-tol)₃
Solvent Solubilizes reactants and influences the reaction pathway. researchgate.netToluene, Dioxane, THF/H₂O

The Suzuki-Miyaura coupling is initiated by the oxidative addition of an organohalide (Ar-X) to a palladium(0) complex, forming a palladium(II) species. libretexts.orgcsbsju.eduwikipedia.org This step involves the insertion of the palladium atom into the carbon-halogen bond. libretexts.org The reactivity order for the halide is typically I > Br > OTf >> Cl. wwjmrd.com

After transmetalation, the final step is reductive elimination , where the two organic groups on the palladium(II) center couple to form the new C-C bond of the biaryl product, regenerating the palladium(0) catalyst. wikipedia.orglibretexts.orgutas.edu.au For this step to occur, the two organic fragments must be in a cis orientation on the palladium complex. libretexts.org The use of bulky ligands can promote this final, product-forming step. nih.gov

While specific data for this compound is unavailable, the Suzuki-Miyaura reaction is generally known for its broad substrate scope. nih.gov However, couplings involving tetra-ortho-substituted biaryl synthesis (where both coupling partners have substituents ortho to the reaction site) remain challenging. acs.org The successful coupling of this compound would depend heavily on the steric and electronic nature of the coupling partner.

Aryl Halides: Less hindered aryl halides would be expected to couple more readily. Coupling with ortho-substituted aryl halides would be more challenging and require carefully optimized conditions, including highly active catalysts with bulky ligands. researchgate.netrsc.org

Functional Group Tolerance: The reaction is known to tolerate a wide range of functional groups, including esters, ketones, nitro groups, and nitriles. libretexts.orgnih.gov However, substrates with acidic protons (e.g., phenols, unprotected indazoles) can sometimes interfere with the reaction by reacting with the base. nih.gov

Arylboronic acids are versatile reagents that can participate in other cross-coupling reactions beyond the Suzuki-Miyaura coupling.

Chan-Lam-Evans (CLE) Coupling: This is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds, by coupling a boronic acid with an amine or an alcohol. wikipedia.orgst-andrews.ac.ukresearchgate.net The reaction is often performed under mild conditions, sometimes open to the air. wikipedia.org It is plausible that this compound could serve as the aryl source in a CLE coupling, though steric hindrance might necessitate higher catalyst loadings or elevated temperatures. nih.gov

Petasis (Borono-Mannich) Reaction: This is a three-component reaction between a boronic acid, an amine, and a carbonyl compound (often an aldehyde or α-keto acid) to form substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The reaction tolerates a wide range of arylboronic acids. mdpi.comnih.gov The participation of this compound in this reaction is conceivable, though specific examples have not been documented.

Suzuki-Miyaura Coupling: Scope and Limitations

Formation of Boronate Esters and Anhydrides

Like other boronic acids, this compound readily undergoes dehydration reactions, particularly in the solid state, to form cyclic trimeric anhydrides known as boroxines. However, its most significant reactivity in synthetic and medicinal chemistry involves the formation of boronate esters through reaction with alcohols, most notably diols and polyols.

Reversible Covalent Interactions with Diols and Polyols

A defining characteristic of boronic acids, including this compound, is their ability to form stable yet reversible covalent bonds with 1,2- and 1,3-diols. This reaction results in the formation of five- or six-membered cyclic boronate esters, respectively researchgate.netnih.gov. The interaction is a dynamic equilibrium, with the stability of the resulting ester being influenced by factors such as pH, the concentration of the diol, and the inherent structure of both the boronic acid and the diol researchgate.netresearchgate.net.

The mechanism for this complexation in aqueous solution involves both the neutral, trigonal boronic acid [RB(OH)₂] and its corresponding anionic, tetrahedral boronate ion [RB(OH)₃⁻] researchgate.net. The equilibrium between these forms is pH-dependent. At physiological pH, the uncharged trigonal form is predominant, but in more alkaline solutions, it converts to the anionic tetrahedral form nih.gov. The reaction with diols proceeds through the displacement of hydroxyl groups on the boron atom, a process that is typically much faster for the tetrahedral boronate ion than for the neutral trigonal form. This reversible binding is a cornerstone of boronic acid applications in chemical sensors for saccharides and other polyol-containing biological molecules nih.govfourwaves.com.

PolyolpHEquilibrium Constant (Keq, M-1) for Phenylboronic Acid
Fructose7.44.8 x 102
Glucose7.42.9 x 101
Mannitol7.41.2 x 102
Sorbitol7.42.7 x 102
Catechol7.41.5 x 104

Data is for phenylboronic acid and serves as a general reference for arylboronic acid interactions.

Stability and Reactivity of Derived Boronate Species

Boronate esters derived from this compound, such as those formed with pinacol (B44631) or N-methyliminodiacetic acid (MIDA), generally exhibit enhanced stability compared to the free boronic acid. Free boronic acids can be prone to decomposition via protodeboronation, oxidation, or polymerization, particularly under challenging conditions nih.gov.

Pinacol Esters : These are formed by reacting the boronic acid with pinacol. The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives are generally stable to air and chromatography, making them valuable intermediates in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions google.com.

MIDA Esters : N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids. This "caged" form of the boronic acid is robust and can withstand harsh reaction conditions. The boronic acid can be readily released in situ under mild aqueous basic conditions, a strategy known as "slow-release" cross-coupling nih.gov. This approach is particularly useful for unstable boronic acids, ensuring their efficient participation in reactions like the Suzuki-Miyaura coupling nih.gov.

The stability of these derived boronate species makes them ideal surrogates for the often more temperamental free boronic acid in multi-step synthetic sequences.

Oxidative Transformations of the Boron-Carbon Bond

The carbon-boron (C-B) bond in this compound is susceptible to oxidation. This transformation is a synthetically useful reaction that typically converts the C-B bond into a carbon-oxygen (C-O) bond, yielding a phenol. The most common reagent for this oxidation is hydrogen peroxide (H₂O₂) under basic conditions masterorganicchemistry.com.

The mechanism of this oxidation involves several key steps:

Attack of a hydroperoxide anion (HOO⁻), formed from H₂O₂ and base, on the electrophilic boron atom to form a tetracoordinate boronate intermediate.

A 1,2-migration of the biphenyl group from the boron to the adjacent oxygen atom. This rearrangement is the rate-limiting step and results in the cleavage of the weak oxygen-oxygen bond and formation of a borate (B1201080) ester masterorganicchemistry.comnih.gov.

Hydrolysis of the resulting borate ester under the reaction conditions to yield the corresponding phenol (2-methyl-[1,1'-biphenyl]-3-ol) and boric acid nih.gov.

This oxidative process is stereospecific, with the C-O bond forming with complete retention of the configuration at the carbon atom that was attached to boron masterorganicchemistry.com. The susceptibility of the C-B bond to oxidation is a key consideration in the handling and application of this and other boronic acids, as unwanted oxidation can be a competing pathway in other reactions nih.gov.

Computational and Theoretical Studies on Reactivity

While specific computational studies on this compound are not prominent in the literature, Density Functional Theory (DFT) is a powerful tool used to investigate the structure and reactivity of related boronic acid derivatives lodz.plmdpi.comresearchgate.net. Such studies provide insights into several key properties:

Molecular Geometry : DFT calculations can optimize the molecular structure, providing precise bond lengths and angles. For arylboronic acids, these calculations confirm the trigonal planar geometry around the sp²-hybridized boron atom in the free acid and the change to a tetrahedral geometry upon forming a boronate anion or ester lodz.pl.

Electronic Properties : Analysis of the frontier molecular orbitals (HOMO and LUMO) helps to understand the electronic nature and reactivity of the molecule. The vacant p-orbital on the boron atom makes it a Lewis acid, which is reflected in the LUMO's character.

Reaction Mechanisms : Computational modeling is used to map the energy profiles of reactions, such as the transmetalation step in Suzuki-Miyaura couplings or the 1,2-migration in the oxidation of the C-B bond nih.gov. These studies help to elucidate transition state structures and activation barriers, providing a deeper understanding of the reaction kinetics and selectivity mdpi.comnih.gov. For example, DFT studies on related systems have been used to compare the stability of trigonal and tetrahedral boronate esters, revealing that electronic effects of the diol can be more significant than ring strain in determining the relative stability rsc.org.

These theoretical approaches are invaluable for predicting the behavior of this compound and for designing new applications based on its unique reactivity.

Applications of 2 Methyl 1,1 Biphenyl 3 Yl Boronic Acid in Advanced Organic Synthesis

Strategic Building Block in Complex Molecule Construction

The inherent structure of {2-methyl-[1,1'-biphenyl]-3-yl}boronic acid makes it an ideal starting point for the synthesis of sterically demanding and intricately substituted poly-aromatic compounds. Boronic acids and their derivatives are fundamental building blocks, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl linkages. researchgate.netsigmaaldrich.com The stability and reactivity of the boronic acid group allow for its incorporation into multi-step synthetic sequences, providing access to complex molecular targets that would be challenging to assemble through other methods. nih.gov The presence of the methyl group introduces a specific steric and electronic bias, which can be exploited to control regioselectivity in subsequent transformations and to fine-tune the conformational properties of the final products.

A primary application of this compound is in the synthesis of a wide array of substituted biphenyls. Through the Suzuki-Miyaura coupling reaction, the boronic acid can be efficiently coupled with various aryl, heteroaryl, or vinyl halides and triflates. ekb.egsemanticscholar.org This reaction's high functional group tolerance allows for the introduction of diverse substituents, including esters, ketones, amines, and heterocycles, onto the biphenyl (B1667301) scaffold. This capability is crucial for creating libraries of related compounds for applications in materials science and medicinal chemistry. arabjchem.orgresearchgate.net The versatility of this approach enables chemists to systematically modify the biphenyl core to optimize physical, chemical, or biological properties.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions
Coupling PartnerCatalyst/Base SystemResulting Derivative StructurePotential Application Area
4-BromopyridinePd(PPh₃)₄ / K₂CO₃Introduction of a basic nitrogen-containing heterocycleLigand design, Medicinal chemistry
Methyl 4-iodobenzoatePd(OAc)₂ / SPhos / K₃PO₄Functionalization with an ester group for further modificationPolymer synthesis, Drug discovery
2-BromoanilinePd₂(dba)₃ / XPhos / Cs₂CO₃Installation of a primary amine for subsequent derivatizationDye synthesis, Agrochemicals
1-Bromo-4-nitrobenzenePdCl₂(dppf) / Na₂CO₃Incorporation of an electron-withdrawing nitro groupNon-linear optics, Materials science

The biphenyl moiety is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. arabjchem.orgresearchgate.net Consequently, this compound serves as a key precursor for constructing molecules with potential therapeutic value. Derivatives synthesized from this building block can be screened for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.net Furthermore, the boronic acid group itself is a recognized pharmacophore, capable of forming reversible covalent bonds with diols present in biological macromolecules like carbohydrates and proteins. nih.govnih.gov This property is exploited in the design of enzyme inhibitors and chemical sensors. nih.govnih.gov By incorporating fluorophores or other reporter groups through coupling reactions, derivatives of this compound can be transformed into chemical probes for studying biological systems.

Table 2: Potential Biologically Relevant Scaffolds from this compound
Target Scaffold ClassSynthetic StrategyPotential Biological Relevance
Angiotensin II Receptor AntagonistsCoupling with a substituted imidazole (B134444) or tetrazole halide.Antihypertensive agents (e.g., analogs of Valsartan). semanticscholar.org
COX-2 InhibitorsIntroduction of sulfonamide or acidic functional groups.Anti-inflammatory drugs.
Serine Protease InhibitorsThe boronic acid itself can act as a warhead to target the active site serine. nih.govAnticancer (e.g., Bortezomib), Antiviral therapies. nih.gov
Fluorescent Probes for SaccharidesCoupling with a fluorophore like pyrene (B120774) or naphthalene.Cell imaging and diagnostics by binding to cell surface glycans. nih.gov

While the starting molecule, this compound, is achiral, it serves as a valuable platform for stereoselective and enantioselective synthesis. Functional groups introduced onto the biphenyl scaffold can undergo subsequent asymmetric transformations. For example, a ketone derivative can be asymmetrically reduced to a chiral alcohol using well-established catalytic methods. The steric hindrance provided by the ortho-methyl group can influence the facial selectivity of such reactions, potentially leading to high levels of diastereoselectivity or enantioselectivity. Moreover, the field of asymmetric synthesis using chiral organoboron compounds is rapidly advancing. nih.govnih.gov While direct enantioselective reactions at the boronic acid site of this specific compound are not extensively documented, related processes like chiral Brønsted acid-catalyzed additions of allylboronates to aldehydes demonstrate the potential for high stereocontrol in organoboron chemistry. nih.gov

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools for rapidly building molecular complexity. rsc.org The integration of boronic acids into MCRs has expanded their synthetic utility. researchgate.netresearchgate.net this compound can be envisioned as a key component in such processes. For instance, in the Petasis reaction (a boronic acid-based MCR), it could react with an amine and an α-hydroxy aldehyde to form α-amino alcohols. Although direct participation requires the boronic acid, its derivatives are also suitable for MCRs. A derivative containing an amine or carboxylic acid functionality could participate in a Ugi or Passerini reaction, with the boronic acid moiety being retained for a subsequent post-MCR transformation, such as a Suzuki coupling. This sequential MCR/cross-coupling strategy is highly efficient for generating diverse and complex molecular libraries. researchgate.net

Photochemical and Electrochemical Mediated Transformations

Modern synthetic chemistry increasingly employs photochemical and electrochemical methods to drive reactions under mild and sustainable conditions. Boronic acids have been shown to participate in transformations mediated by light or electricity. In photoredox catalysis, visible light can be used to generate radical species from boronic acid derivatives, which can then engage in novel C-C bond-forming reactions that are complementary to traditional cross-coupling methods. For example, this compound could potentially be coupled with radical precursors under photoredox conditions to introduce alkyl groups or other functionalities. Electrosynthesis offers another green alternative for activating boronic acids. By using an electric current, it is possible to generate reactive intermediates for coupling reactions without the need for chemical oxidants or reductants, thus improving the atom economy and environmental profile of the synthesis.

Catalytic Roles and Material Science Applications of 2 Methyl 1,1 Biphenyl 3 Yl Boronic Acid Derivatives

Emerging Catalytic Applications

The boronic acid moiety is a versatile functional group in catalysis, primarily due to the Lewis acidic nature of the boron atom. This allows it to act as a catalyst for a variety of organic transformations, often under mild and environmentally benign conditions.

Organoboron acids are recognized for their utility as stable, organic-soluble Lewis acid catalysts. nih.gov In the context of organocatalysis, boronic acid derivatives can engage in cooperative catalysis, where the boronic acid group works in concert with another functional group to activate substrates and facilitate reactions. For instance, hybrid catalysts combining a boronic acid with a thiourea or amine group have been developed. nih.gov In such systems, the boronic acid acts as a Lewis acid to activate an electrophile (e.g., a quinone), while the other functional group, acting as a Lewis base or through hydrogen bonding, activates the nucleophile. nih.gov

Derivatives of {2-methyl-[1,1'-biphenyl]-3-yl}boronic acid could be functionalized on the biphenyl (B1667301) backbone to incorporate a secondary catalytic group, enabling dual-activation mechanisms for reactions like aza-Michael additions. nih.gov

Table 1: Examples of Cooperative Catalysis Strategies with Boronic Acids

Catalytic Strategy Activating Groups Example Reaction Role of Boronic Acid
Dual Lewis Acid/Brønsted Acid Boronic Acid / Phenol Asymmetric homologation Substrate activation
Lewis Acid / Hydrogen Bonding Boronic Acid / Thiourea Aza-Michael Addition Electrophile activation

This table illustrates general strategies where a scaffold like this compound could be functionalized for cooperative catalysis.

The boron atom in this compound possesses a vacant p-orbital, making it an effective Lewis acid. thieme-connect.de This property is harnessed to catalyze a range of organic reactions, particularly those involving the activation of oxygen-containing functional groups. These catalytic processes typically rely on the reversible formation of a covalent bond between the boron and an oxygen atom. nih.gov

Boronic acids have proven effective as catalysts for:

Dehydration Reactions : Facilitating the formation of ethers and the dimerization of allylic alcohols. nih.gov

Carbonyl Condensations : Activating aldehydes and ketones in aldol and other related condensation reactions. nih.gov

Acylations and Alkylations : Promoting the transfer of acyl or alkyl groups. nih.gov

The catalytic activity stems from the ability of the boronic acid to form boronate esters with alcohols or diols, activating them for subsequent transformations. This mode of action avoids the need for harsh conditions or heavy metal catalysts.

While renowned for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling, boronic acids are also pivotal in the development of transition-metal-free catalytic systems. rsc.org An example is the boron-catalyzed arylation and alkenylation of unprotected allylic alcohols. nih.govresearchgate.net In these reactions, a boron-based catalyst, such as B(C₆F₅)₃, facilitates the cross-coupling between an allylic alcohol and a boronic acid, like this compound. nih.govresearchgate.net This approach offers a more sustainable alternative to traditional metal-catalyzed methods by avoiding toxic and expensive transition metals. researchgate.net

The reaction proceeds under mild conditions and demonstrates broad substrate scope, tolerating various functional groups on both the allylic alcohol and the boronic acid. nih.gov This highlights the potential of this compound to serve as a key building block in greener chemical synthesis. nih.govresearchgate.net

Integration into Functional Materials and Supramolecular Systems

The ability of boronic acids to form reversible covalent bonds, particularly with diols, makes them exceptional candidates for designing "smart" or dynamic materials. This chemistry is central to creating functional polymers, hydrogels, and self-assembling systems.

Stimuli-responsive materials can change their properties in response to external triggers like pH, temperature, or the presence of specific molecules. mdpi.com Polymers functionalized with boronic acid moieties, such as those derived from this compound, are widely used to create materials that respond to pH changes and the presence of saccharides. nih.govresearchgate.net

The principle lies in the reversible formation of cyclic boronate esters with 1,2- or 1,3-diols. nih.gov This equilibrium is highly pH-dependent; the bond is stable at physiological or alkaline pH but can be hydrolyzed under acidic conditions. researchgate.net This behavior has been exploited to design:

Glucose-Responsive Systems : For potential applications in insulin delivery, where a hydrogel cross-linked by boronate esters dissociates in the presence of high glucose concentrations, releasing its cargo. nih.gov

pH-Responsive Drug Carriers : Nanoparticles that release a therapeutic agent in the acidic microenvironment of a tumor or within a cell's endosome. nih.govnih.gov

Table 2: Stimuli-Responsiveness of Boronic Acid-Functionalized Materials

Stimulus Mechanism of Action Potential Application
pH Hydrolysis of boronate ester bonds at low pH. Targeted drug delivery to acidic tissues.
Saccharides (e.g., Glucose) Competitive binding of saccharides displaces diol cross-links. Self-regulated insulin delivery systems.

| Reactive Oxygen Species (ROS) | Oxidation of the carbon-boron bond, leading to cleavage. | Drug release in inflamed or cancerous tissues. |

This table outlines the responsiveness of materials that could incorporate the this compound moiety.

Dynamic covalent chemistry combines the stability of covalent bonds with the reversibility of non-covalent interactions. mdpi.com The interaction between boronic acids and diols is a cornerstone of this field, enabling the construction of complex, self-healing, and adaptable supramolecular systems. mdpi.commsu.edu

By incorporating this compound into polymers or as a standalone building block, it is possible to create:

Self-Healing Hydrogels : When cross-linked with poly-diol molecules, boronic acid-functionalized polymers can form hydrogels. If the gel is mechanically damaged, the reversible boronate ester bonds can break and reform, allowing the material to self-heal. mdpi.com

Supramolecular Assemblies : The directional nature of the boronate ester bond allows for the programmed self-assembly of molecules into well-defined structures like macrocycles or polymeric chains. msu.edu This has been used to create sensors and templated materials. msu.edu

Bioconjugation : The dynamic covalent linkage can be used to attach molecules to proteins or other biomacromolecules under physiological conditions. nih.govbohrium.com

The biphenyl group in this compound can further contribute to self-assembly through π-π stacking interactions, offering an additional level of control over the final supramolecular architecture.

Applications in Polymer Chemistry and Covalent Organic Frameworks (COFs)

Currently, there is no available scientific literature detailing the specific applications of this compound in the fields of polymer chemistry or the synthesis of Covalent Organic Frameworks (COFs).

Advanced Theoretical and Computational Investigations on 2 Methyl 1,1 Biphenyl 3 Yl Boronic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, most notably Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like {2-methyl-[1,1'-biphenyl]-3-yl}boronic acid. These calculations provide insights into orbital energies, charge distributions, and molecular geometries that govern the compound's chemical behavior.

A typical DFT study on an arylboronic acid would involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations would yield key electronic properties.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyDescriptionHypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.-1.2 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity.5.3 eV
Dipole Moment A measure of the polarity of the molecule.2.1 D
Mulliken Atomic Charges Partial charges on individual atoms, indicating electrophilic and nucleophilic sites.B: +0.8, O: -0.6, C(ipso): -0.2

Note: The values in this table are illustrative and not based on actual calculations for this compound due to a lack of available data.

Analysis of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the reaction mechanisms in which boronic acids participate, such as the transmetalation step in Suzuki-Miyaura coupling. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This analysis helps in understanding the factors that control reaction rates and selectivity. For a reaction involving this compound, researchers would model its interaction with a palladium catalyst and a base to identify the lowest energy pathway.

Elucidation of Lewis Acidity and Boron-Oxygen Bonding Characteristics

The Lewis acidity of the boron center is a crucial feature of boronic acids, influencing their interactions with bases and their catalytic activity. Computational methods can quantify this acidity by calculating properties such as the fluoride ion affinity or by analyzing the electrostatic potential at the boron atom. The nature of the boron-oxygen bonds, including their length, strength, and the degree of π-character, can also be thoroughly investigated using techniques like Natural Bond Orbital (NBO) analysis. These studies on similar arylboronic acids have shown how substituents on the aromatic rings can modulate the Lewis acidity and, consequently, the reactivity of the boronic acid.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for understanding electronic structure, molecular dynamics (MD) simulations are employed to explore the conformational landscape and intermolecular interactions of molecules over time. For a flexible molecule like this compound, which has rotational freedom around the biphenyl (B1667301) linkage and the C-B bond, MD simulations could reveal the preferred conformations in different solvent environments. These simulations can also model how the boronic acid interacts with other molecules, such as solvent molecules, reactants, or catalysts, providing a dynamic picture of the interactions that govern its behavior in solution.

Prediction of Catalytic Activity and Selectivity

Predictive models, often built using data from high-throughput experiments and computational descriptors, are becoming increasingly important in catalyst design and reaction optimization. For a catalyst or ligand like this compound, computational methods could be used to generate a variety of steric and electronic descriptors. These descriptors can then be used in machine learning models to predict the catalytic activity and selectivity in specific reactions. For instance, the steric hindrance caused by the 2-methyl group and the electronic effects of the substituents would be key descriptors in predicting its performance in a cross-coupling reaction.

Future Directions and Prospective Research Avenues for 2 Methyl 1,1 Biphenyl 3 Yl Boronic Acid

Development of Novel Synthetic Strategies and Catalysts

Future research will likely focus on developing more efficient and selective methods for the synthesis of sterically hindered biaryl boronic acids like {2-methyl-[1,1'-biphenyl]-3-yl}boronic acid. A key area of development is the late-stage functionalization of complex molecules through C–H borylation. While iridium-catalyzed C–H borylation is a powerful tool, the development of new catalysts, including those based on other transition metals or even metal-free systems, could offer alternative reactivity and selectivity. researchgate.net For instance, research into ligands that can overcome the steric hindrance inherent in molecules like this compound is crucial for improving reaction efficiency and yield. rsc.orgcolab.ws

Another promising strategy involves the use of protecting groups that enhance stability and allow for multi-step synthesis. N-methyliminodiacetic acid (MIDA) boronates have shown exceptional stability and compatibility with a wide range of reagents, enabling the synthesis of complex boronic acids that would otherwise be challenging to prepare. nih.gov Future work could explore the application of MIDA-protected intermediates in the synthesis of derivatives of this compound.

Furthermore, the development of catalysts for asymmetric hydroboration could lead to the synthesis of chiral boronic esters, which are valuable precursors for enantioselective synthesis. acs.org

Synthetic StrategyCatalyst/ReagentKey AdvantagesRelevant Research Focus
C–H BorylationIridium complexes, other transition metals, metal-free catalystsLate-stage functionalization, atom economyOvercoming steric hindrance, improving regioselectivity researchgate.net
MIDA BoronatesN-methyliminodiacetic acidEnhanced stability, compatibility with various reagents, enables multi-step synthesisSynthesis of complex and functionally diverse boronic acids nih.gov
Asymmetric HydroborationCobalt-based catalysts with chiral ligandsAccess to chiral boronic estersEnantioselective synthesis of complex molecules acs.org

Exploration of Unconventional Reactivity Modes

The exploration of unconventional reactivity modes of boronic acids is a rapidly evolving field. A significant area of focus is the chemistry of tetracoordinate boron intermediates. acs.orgresearchgate.netnih.gov These species, formed by the coordination of a Lewis base to the boron center, exhibit unique reactivity that can be harnessed for novel transformations beyond traditional cross-coupling reactions. acs.orgresearchgate.netnih.gov Research in this area could uncover new reaction pathways for this compound, leading to the synthesis of novel molecular architectures. The design of chiral tetracoordinate boron complexes could also enable highly enantioselective catalytic reactions. researchgate.netnih.gov

Reactivity ModeKey Intermediate/ConceptPotential ApplicationsResearch Focus
Tetracoordinate Boron ChemistryTetracoordinate boron intermediatesNovel C-B and C-C bond formations, asymmetric catalysisDesign of new activation modes and reaction strategies acs.orgresearchgate.netnih.gov
Photoredox CatalysisCarbon-centered radicalsMild C-C bond formation, synthesis of complex moleculesDevelopment of new photoredox systems for boronic acids nih.govcam.ac.ukcam.ac.uk
Synergistic CatalysisCombination of boronic acid and photoredox catalysisSelective functionalization of complex moleculesLate-stage modification of biologically relevant compounds acs.org

Integration with Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical synthesis, and their application to reactions involving boronic acids is a burgeoning area of research. Deep learning models are being developed to predict the optimal conditions for Suzuki-Miyaura cross-coupling reactions, which are a cornerstone of boronic acid chemistry. rsc.orgnih.gov These models can analyze vast datasets of reaction outcomes to identify the best catalyst, base, and solvent for a given set of reactants, including sterically hindered substrates like this compound.

Furthermore, ML models are being trained to predict the regioselectivity of C–H borylation reactions. acs.orgacs.orgchemrxiv.orgchemrxiv.orgnih.gov This is particularly important for complex molecules with multiple potential reaction sites. A hybrid machine-learning approach, combining quantum mechanics and cheminformatics, has shown high accuracy in predicting the site of borylation in pharmaceutical intermediates. acs.orgchemrxiv.orgchemrxiv.org The continued development of these predictive models will accelerate the discovery of new synthetic routes and the efficient synthesis of novel derivatives of this compound.

Deep learning is also being employed in the de novo design of catalysts. ibm.comrsc.org By learning the relationship between catalyst structure and performance, generative models can propose novel ligand structures for improved catalytic activity in reactions such as Suzuki-Miyaura coupling. ibm.comrsc.org

AI/ML ApplicationModel TypePredicted ParameterPerformance Metric
Reaction Condition OptimizationDeep learning neural networksOptimal catalyst, solvent, base, temperatureHigh prediction accuracy for productive catalysts and conditions rsc.org
Regioselectivity Prediction (C–H Borylation)Hybrid machine learning, Graph neural networksMajor borylation siteHigh accuracy in predicting the major product acs.orgchemrxiv.orgchemrxiv.org
Catalyst DesignDeep generative models (VAE)Novel catalyst-ligand candidatesGeneration of a high percentage of valid and novel catalyst structures rsc.org

Advancements in Sustainable and Scalable Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For reactions involving this compound, future research will emphasize the development of sustainable and scalable processes. A key focus is the use of recyclable catalysts for Suzuki-Miyaura coupling. Catalysts based on palladium nanoparticles supported on materials like activated carbon or embedded in organogels have shown excellent recyclability and activity in aqueous media. nih.govresearchgate.net Merrifield resin-supported palladium complexes have also been demonstrated to be highly efficient and reusable catalysts. organic-chemistry.org

The use of water as a reaction solvent is another important aspect of sustainable synthesis. The development of water-soluble catalysts, such as those based on supramolecular assemblies of palladium complexes and cyclodextrins, enables efficient Suzuki-Miyaura coupling in aqueous environments. usc.edu.au

For scalable synthesis, flow chemistry offers significant advantages over traditional batch processes. organic-chemistry.orgwiley-vch.deresearchgate.netacs.orgacs.org Continuous flow reactors allow for precise control over reaction parameters, enhanced safety, and high throughput. The synthesis of boronic acids has been successfully demonstrated in flow, with reaction times of less than a second and throughputs on the gram-per-minute scale. organic-chemistry.orgacs.orgacs.org Future research will likely focus on adapting these flow chemistry approaches for the synthesis of more complex boronic acids like this compound and its derivatives.

Sustainability AspectTechnology/MethodKey AdvantagesPerformance Data
Catalyst RecyclabilityPalladium nanoparticles on supports, Polymer-supported catalystsReduced catalyst waste, lower costCan be reused for multiple cycles with minimal loss of activity nih.govresearchgate.netorganic-chemistry.org
Green SolventsWaterReduced environmental impact, improved safetyHigh yields achieved in aqueous Suzuki-Miyaura coupling usc.edu.au
ScalabilityFlow ChemistryHigh throughput, precise process control, enhanced safetySynthesis of boronic acids with throughputs of ~1 g/min organic-chemistry.orgacs.orgacs.org

Interdisciplinary Research Applications in Emerging Fields

The unique ability of boronic acids to reversibly bind with diols makes them highly valuable for a range of interdisciplinary applications, particularly in chemical biology and materials science. Future research on this compound could explore its potential in these emerging fields.

In the area of chemical biology, boronic acid-based fluorescent sensors are being developed for the detection of various biomolecules, including saccharides, glycoproteins, and dopamine. researchgate.netnih.govrsc.orgnih.govmdpi.com The biphenyl (B1667301) scaffold of this compound could be functionalized with fluorophores to create novel sensors with tailored binding properties.

In materials science, boronic acids are being incorporated into "smart" materials that respond to specific stimuli. acs.orgnih.govresearchgate.netmdpi.com For example, boronic acid-functionalized polymers can be designed to release a therapeutic agent in response to changes in pH or the concentration of glucose or reactive oxygen species (ROS). acs.orgnih.govresearchgate.netmdpi.com The hydrophobic nature of the biphenyl group in this compound could be exploited in the design of novel drug delivery systems, such as micelles or nanoparticles, for targeted therapy. acs.orgnih.govresearchgate.netacs.org

Application FieldSpecific ApplicationUnderlying PrinciplePotential Role of the Compound
Chemical BiologyFluorescent BiosensorsReversible binding of boronic acid to diols on biomoleculesCore scaffold for novel sensors with tailored selectivity researchgate.netnih.govrsc.org
Materials ScienceStimuli-Responsive Drug DeliverypH, ROS, or glucose-triggered release from boronic acid-containing polymersComponent of "smart" nanoparticles or hydrogels for targeted therapy acs.orgnih.govresearchgate.net
NanomedicineTargeted Drug DeliveryBoronic acid as a targeting ligand for sialic acid on cancer cellsFunctionalization of nanoparticles for cancer imaging and diagnosis acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing {2-methyl-[1,1'-biphenyl]-3-yl}boronic acid, and how can side-product formation be mitigated?

  • Methodology : Utilize Suzuki-Miyaura cross-coupling between 3-bromo-2-methylbiphenyl and bis(pinacolato)diboron, employing Pd catalysts (e.g., Pd(PPh₃)₄) in a 1:1.2 molar ratio. Optimize temperature (80–100°C) and base (K₂CO₃ or Cs₂CO₃) to minimize dehalogenation byproducts. Purify via recrystallization from ethanol/water mixtures to remove residual boronate esters .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology : Combine 1H^{1}\text{H} and 11B^{11}\text{B} NMR to verify boronic acid functionality (broad 11B^{11}\text{B} peak at δ ~30 ppm). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment (C₁₃H₁₃BO₂⁺, exact mass 212.10). FT-IR confirms B–O and C–B vibrational modes (~1350 cm⁻¹ and ~650 cm⁻¹, respectively) .

Q. How does the methyl substituent affect the compound’s solubility and stability in aqueous vs. organic solvents?

  • Methodology : Test solubility in THF, DMSO, and methanol using UV-Vis spectroscopy (λ = 260 nm). Stability studies in aqueous buffers (pH 7–9) reveal hydrolysis susceptibility; monitor via 11B^{11}\text{B} NMR over 24 hours. The methyl group enhances lipophilicity, favoring organic solvents but reducing aqueous stability .

Advanced Research Questions

Q. What strategies resolve crystallographic contradictions when analyzing polymorphs of biphenyl-based boronic acids?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) with synchrotron radiation to resolve hydrogen-bonding ambiguities. Compare with known polymorphs of structurally similar compounds (e.g., (naphthalen-1-yl)boronic acid) to identify packing motifs. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can computational models predict the reactivity of this compound in Pd-catalyzed couplings?

  • Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Mulliken charges. Correlate with experimental turnover frequencies (TOFs) in Suzuki reactions. The methyl group’s electron-donating effect lowers LUMO energy, enhancing oxidative addition to Pd(0) .

Q. What experimental designs validate the compound’s role in synthesizing HIV-1 inhibitors or other bioactive derivatives?

  • Methodology : Functionalize via esterification or amidation to introduce pharmacophores (e.g., fluorinated groups). Screen derivatives in vitro for HIV-1 protease inhibition (IC₅₀ assays). Compare with aryl-benzyl ether analogs, noting steric effects from the methyl group on target binding .

Key Considerations

  • Contradictions : describes a Mg-mediated process for related biphenyls, but Pd catalysis is more scalable for boronic acids.
  • Gaps : Limited direct crystallographic data on the title compound; extrapolate from analogs like (2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.